1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted at the piperidine nitrogen with a 4,6-dimethylpyrimidin-2-yl group. The carboxamide moiety is further linked to a 2-(4-methoxy-1H-indol-1-yl)ethyl chain.
Properties
Molecular Formula |
C23H29N5O2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29N5O2/c1-16-15-17(2)26-23(25-16)28-11-7-18(8-12-28)22(29)24-10-14-27-13-9-19-20(27)5-4-6-21(19)30-3/h4-6,9,13,15,18H,7-8,10-12,14H2,1-3H3,(H,24,29) |
InChI Key |
GWRSPWANIHVWQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCN3C=CC4=C3C=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the indole moiety and the piperidine carboxamide group. Common reagents used in these reactions include dimethylformamide (DMF), triethylamine (TEA), and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the indole moiety, using reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaH in DMF or alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Analogues
The compound’s closest analogue, 1-(4,6-Dimethyl-2-pyrimidinyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide (), differs only in the ethyl-linked substituent: a 4-methoxyphenyl group replaces the 4-methoxyindol-1-yl moiety. Other analogues include dihydropyrimidinone derivatives with piperidine or piperazine chains ().
Molecular and Substituent Analysis
*Estimated based on structural comparison (indole adds C8H6N vs. phenyl’s C6H5).
Substituent Impact:
- Indole vs. Phenyl: The indole group (bicyclic, nitrogen-containing) enhances π-π stacking and hydrogen-bonding capabilities compared to the monocyclic 4-methoxyphenyl group. This may improve target binding affinity or selectivity .
- Pyrimidine Saturation: Dihydropyrimidinone analogues () feature a partially saturated pyrimidine ring, reducing aromaticity but increasing conformational flexibility, which could modulate pharmacokinetic properties .
Physicochemical and Pharmacological Properties
Molecular Weight and Lipophilicity
Hypothetical Bioactivity Comparison
- Indole-Containing Compound : Likely exhibits stronger interactions with aromatic-binding pockets (e.g., kinase ATP-binding sites) due to indole’s extended π-system.
- Phenyl Analogue : Simpler structure may favor metabolic stability but reduce target engagement specificity .
- Dihydropyrimidinone Derivatives: Saturated cores could alter binding kinetics (e.g., slower dissociation rates) but lack direct activity data in provided sources .
Biological Activity
The compound 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure
The compound is characterized by its complex molecular structure, which includes a pyrimidine ring, an indole moiety, and a piperidine backbone. Its molecular formula is with a molecular weight of approximately 324.42 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : Studies have shown that derivatives similar to this compound possess significant antiviral properties against various viruses, including Hepatitis C and Respiratory Syncytial Virus (RSV) .
- Anticancer Properties : The compound's structure suggests potential anticancer activity, particularly through inhibition of specific cancer cell lines. In vitro studies have demonstrated that related compounds can inhibit cell proliferation in cancer models .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes. For instance, it has been suggested that modifications to the pyrimidine ring can enhance the inhibitory activity against targets like topoisomerases .
The biological activity of this compound may be attributed to several mechanisms:
- NAD+ Modulation : Similar compounds have been shown to activate nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, leading to increased cellular NAD+ levels which are crucial for cellular metabolism and survival .
- Cell Cycle Arrest : Some studies indicate that derivatives can induce cell cycle arrest in cancer cells, thus preventing proliferation .
- Apoptosis Induction : The ability to trigger apoptotic pathways in malignant cells has been noted, contributing to their anticancer efficacy .
Research Findings and Case Studies
A summary of relevant studies is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
